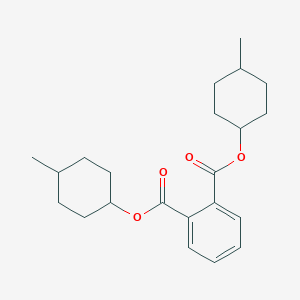
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of metal atom ligand vapor cocondensation techniques. For example, bis(cyclobuta-η6-benzene)metal complexes of chromium(0), molybdenum(0), and tungsten(0) have been prepared, illustrating a methodology that could be adapted for the synthesis of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate by changing the ligand systems (Elschenbroich et al., 1986).
Molecular Structure Analysis
Gas electron-diffraction studies on bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) have revealed non-planar carbocyclic rings, which may provide insight into the structure of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, suggesting significant structural strain and unique molecular conformations (Trætteberg et al., 1982).
Chemical Reactions and Properties
The compound's reactivity has been studied through the synthesis and polymerization of related cyclic monomers, indicating the potential for crosslinking and polymer formation, which could be relevant for material science applications (Moszner et al., 1999).
Physical Properties Analysis
Detailed studies on the physical properties of similar compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivatives, have shown specific electrochemical behaviors and structural characteristics, suggesting that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate may exhibit unique electrochemical properties suitable for various applications (Haider et al., 2011).
Chemical Properties Analysis
The synthesis of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction showcases the chemical versatility of bis-functionalized aromatic compounds, implying that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity (Shaabani et al., 2009).
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) : Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate and its derivatives have been used in constructing metal-organic frameworks. For example, flexible dicarboxylate ligands have been synthesized and used with copper ions to form various metal-organic complexes with potential applications in areas like gas storage and catalysis (Dai et al., 2009).
Photovoltaic Materials : These compounds have also shown promise in photovoltaic applications. Main-chain fullerene polymers, which include derivatives of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been proposed for use in photovoltaic devices due to their unique electronic and solid-state behaviors (Hiorns et al., 2009).
Catalysis and Chemical Synthesis : Such compounds are often used in the synthesis of complex molecules and materials. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and demonstrated as an efficient pre-catalyst for oxidation reactions (Hazra et al., 2014).
Chemical Sensors : These compounds have potential applications in the development of chemical sensors. For example, acyclic dithia benzene derivatives, related to bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been used to create membrane electrodes sensitive to silver ions (Casabó et al., 1994).
Polymer Science : These compounds are integral in synthesizing various polymers with specific properties, such as those used in aromatic polyamides (Yang et al., 1996).
Photocatalytic Applications : Some coordination polymers built using bis(imidazole) ligands and carboxylate linkers exhibit photocatalytic properties. These materials can degrade organic pollutants under UV light, demonstrating potential for environmental remediation (Cui et al., 2017).
Propriétés
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
CAS RN |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

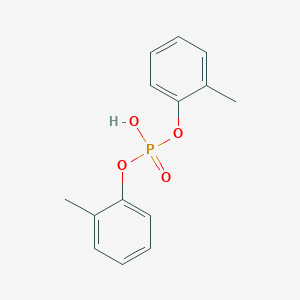
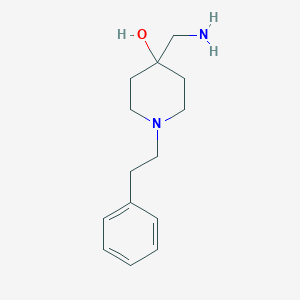


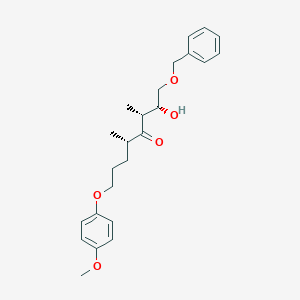
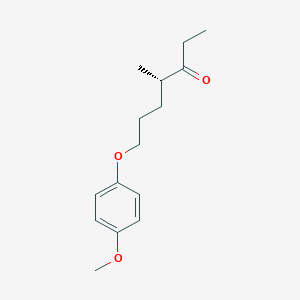

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

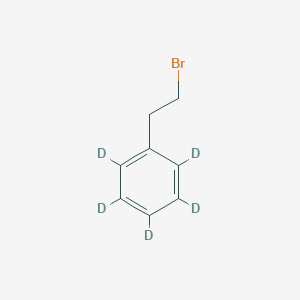
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
